molecular formula C15H15ClN2O4 B4020794 5-[4-(butan-2-yloxy)-3-chlorobenzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

5-[4-(butan-2-yloxy)-3-chlorobenzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B4020794
M. Wt: 322.74 g/mol
InChI Key: VNFFBZZAJIJFMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[4-(butan-2-yloxy)-3-chlorobenzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a butan-2-yloxy group and a chlorobenzylidene moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(butan-2-yloxy)-3-chlorobenzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of 3-chlorobenzaldehyde with barbituric acid derivatives in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid. The butan-2-yloxy group is introduced through an etherification reaction using butan-2-ol and an appropriate catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-[4-(butan-2-yloxy)-3-chlorobenzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzylidene moiety, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

5-[4-(butan-2-yloxy)-3-chlorobenzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-[4-(butan-2-yloxy)-3-chlorobenzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the growth of microbial cells by interfering with their metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
  • 5-(4-chlorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
  • 5-(4-butoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

Uniqueness

5-[4-(butan-2-ylo

Properties

IUPAC Name

5-[(4-butan-2-yloxy-3-chlorophenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O4/c1-3-8(2)22-12-5-4-9(7-11(12)16)6-10-13(19)17-15(21)18-14(10)20/h4-8H,3H2,1-2H3,(H2,17,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNFFBZZAJIJFMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=C(C=C(C=C1)C=C2C(=O)NC(=O)NC2=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[4-(butan-2-yloxy)-3-chlorobenzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
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5-[4-(butan-2-yloxy)-3-chlorobenzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
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5-[4-(butan-2-yloxy)-3-chlorobenzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
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5-[4-(butan-2-yloxy)-3-chlorobenzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
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5-[4-(butan-2-yloxy)-3-chlorobenzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

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